7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid
Overview
Description
1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the indole core and introduce the tetrahydropyran and chloro substituents through a series of reactions. For instance, the indole core can be synthesized via Fischer indole synthesis, followed by chlorination and subsequent attachment of the tetrahydropyran ring through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving indole derivatives.
Industry: The compound’s unique structure makes it valuable for creating specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The chloro substituent and carboxylic acid group can enhance the compound’s binding affinity and specificity, leading to more potent effects .
Comparison with Similar Compounds
1-(Tetrahydropyran-4-yl)methyl-1H-indole-3-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
7-Chloro-1H-indole-3-carboxylic acid: Does not have the tetrahydropyran ring, potentially altering its chemical properties and applications.
Uniqueness: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is unique due to the combination of its structural features. The presence of the tetrahydropyran ring, chloro substituent, and carboxylic acid group provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
928149-17-1 |
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Molecular Formula |
C15H16ClNO3 |
Molecular Weight |
293.74 g/mol |
IUPAC Name |
7-chloro-1-(oxan-4-ylmethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO3/c16-13-3-1-2-11-12(15(18)19)9-17(14(11)13)8-10-4-6-20-7-5-10/h1-3,9-10H,4-8H2,(H,18,19) |
InChI Key |
WPBDEEPIHAYJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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